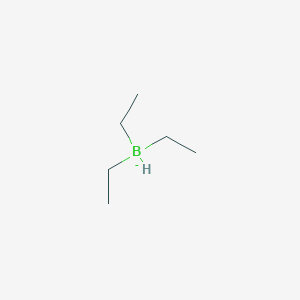

Triethylboronanion

Description

Triethylborane (TEB), also known as triethylboron, is an organoboron compound with the formula $ \text{B(C}2\text{H}5\text{)}_3 $. It is a colorless, pyrophoric liquid that ignites spontaneously in air, making it a critical reagent in radical-initiated reactions and polymerization processes.

Properties

IUPAC Name |

triethylboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16B/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/q-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEVVLMPUHZSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](CC)(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16B- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : $ \text{C}6\text{H}{15}\text{B} $

- Molecular Weight : 97.99 g/mol

- CAS Number : 97-94-9

- Structure : A trigonal planar boron center bonded to three ethyl groups .

Synthesis :

TEB is typically prepared via the reaction of boron trichloride with ethyl Grignard reagents, as described by Stock and Zeidler . Modern methods include the use of lithium triethylborohydride, synthesized from bromoethane and triethylboron in tetrahydrofuran .

Comparison with Similar Boron Compounds

Structural and Bond Energy Comparisons

The bond energy and stability of alkylboranes are influenced by substituent size and electronic effects. Data from bond energy studies (Table 1) highlight these differences:

Table 1: Total Bond Energies of Alkylboranes

| Compound | Total Bond Energy (kcal/mol) |

|---|---|

| Triethylborane | 86.13 |

| Trimethylborane | 49.76 |

| Triphenylboron | 172.10 |

| Tri-isopropylboron | 122.76 |

Source: Total bond energy data derived from computational studies .

- Triethylborane exhibits intermediate bond energy, balancing steric bulk (ethyl groups) and stability.

- Trimethylborane has lower bond energy due to smaller methyl groups, increasing reactivity but reducing thermal stability.

- Triphenylboron demonstrates higher bond energy, attributed to resonance stabilization from aromatic rings .

a) Reactivity with Oxygen :

- Triethylborane : Forms peroxides (e.g., $ \text{Et}_2\text{BOOEt} $) upon exposure to oxygen, which decompose to generate ethyl radicals for polymerization .

- Trimethylborane : More reactive but less selective due to weaker B–C bonds, limiting its use in controlled radical reactions .

- Sodium Tetraethylborate : A stable salt ($ \text{NaB(C}2\text{H}5\text{)}_4 $) used in organic synthesis as a nucleophilic agent, contrasting with TEB’s radical role .

b) Reduction Capabilities :

- TEB reduces S-alkyl-thionocarbonates efficiently, outperforming bulkier analogs like tri-isopropylboron, which suffer from steric hindrance .

Physical Properties and Solubility

Table 2: Cohesion Energy and Solubility Parameters

| Compound | Cohesion Energy (cal/cm³) | Solubility Parameter (cal/cm³)^½ |

|---|---|---|

| Triethylborane | 69.29 | 8.32 |

| Diethylzinc | 57.89 | 7.61 |

Source: Experimental cohesion energy data .

- TEB’s higher cohesion energy compared to diethylzinc indicates stronger intermolecular forces, affecting its solubility in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.